Cas no 92513-34-3 (2,7,8-Trimethylquinoline-3-carboxylic Acid)

2,7,8-Trimethylquinoline-3-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 2,7,8-TRIMETILQUINOLINE-3-CARBOXYLIC ACID
- 2,7,8-TRIMETHYLQUINOLINE-3-CARBOXYLIC ACID
- 7,8-Dimethylquinaldine-3-carboxylic acid
- QU148
- 2,7,8-Trimethylquinoline-3-carboxylic acid, AldrichCPR
- 92513-34-3
- MFCD08437591
- DTXSID30588902
- AB45161
- CS-0458063
- 2,7,8-Trimethylquinoline-3-carboxylic Acid
-
- MDL: MFCD08437591
- インチ: InChI=1S/C13H13NO2/c1-7-4-5-10-6-11(13(15)16)9(3)14-12(10)8(7)2/h4-6H,1-3H3,(H,15,16)
- InChIKey: KNGACCJHYQQKRJ-UHFFFAOYSA-N
- SMILES: Cc1ccc2cc(c(nc2c1C)C)C(=O)O
計算された属性
- 精确分子量: 215.09500
- 同位素质量: 215.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 279
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 50.2Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- Boiling Point: 375.0±37.0 °C at 760 mmHg
- フラッシュポイント: 180.6±26.5 °C
- PSA: 50.19000
- LogP: 2.85820
- じょうきあつ: 0.0±0.9 mmHg at 25°C
2,7,8-Trimethylquinoline-3-carboxylic Acid Security Information
-
Symbol:
- Signal Word:Warning
- 危害声明: H302-H319
- Warning Statement: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-36
- セキュリティの説明: 26
-
危険物標識:
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,7,8-Trimethylquinoline-3-carboxylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AH84085-250mg |
2,7,8-Trimethylquinoline-3-carboxylic acid |
92513-34-3 | 95% | 250mg |
$97.00 | 2024-07-18 | |
abcr | AB213257-5g |
2,7,8-Trimetilquinoline-3-carboxylic acid; . |
92513-34-3 | 5g |
€807.00 | 2024-04-16 | ||
1PlusChem | 1P00GTMD-5g |
2,7,8-TRIMETILQUINOLINE-3-CARBOXYLIC ACID |
92513-34-3 | 95% | 5g |
$536.00 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528730-5g |
2,7,8-Trimethylquinoline-3-carboxylic acid |
92513-34-3 | 98% | 5g |
¥5756.00 | 2024-04-25 | |
1PlusChem | 1P00GTMD-500mg |
2,7,8-TRIMETILQUINOLINE-3-CARBOXYLIC ACID |
92513-34-3 | 95% | 500mg |
$137.00 | 2025-02-27 | |
A2B Chem LLC | AH84085-1g |
2,7,8-Trimethylquinoline-3-carboxylic acid |
92513-34-3 | 95% | 1g |
$215.00 | 2024-07-18 | |
abcr | AB213257-10g |
2,7,8-Trimetilquinoline-3-carboxylic acid; . |
92513-34-3 | 10g |
€1232.00 | 2024-04-16 | ||
A2B Chem LLC | AH84085-2.5g |
2,7,8-Trimethylquinoline-3-carboxylic acid |
92513-34-3 | 95% | 2.5g |
$362.00 | 2024-07-18 | |
TRC | T900135-100mg |
2,7,8-Trimethylquinoline-3-carboxylic Acid |
92513-34-3 | 100mg |
$ 95.00 | 2022-06-02 | ||
TRC | T900135-10mg |
2,7,8-Trimethylquinoline-3-carboxylic Acid |
92513-34-3 | 10mg |
$ 50.00 | 2022-06-02 |
2,7,8-Trimethylquinoline-3-carboxylic Acid 関連文献
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1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
2,7,8-Trimethylquinoline-3-carboxylic Acidに関する追加情報
Exploring the Versatile Applications and Properties of 2,7,8-TRIMETILQUINOLINE-3-CARBOXYLIC ACID (CAS No. 92513-34-3)
2,7,8-TRIMETILQUINOLINE-3-CARBOXYLIC ACID (CAS No. 92513-34-3) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This quinoline derivative is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its potential applications in drug development and advanced material engineering.
The molecular structure of 2,7,8-TRIMETILQUINOLINE-3-CARBOXYLIC ACID features a quinoline core with three methyl groups at positions 2, 7, and 8, along with a carboxylic acid functional group at the 3-position. This configuration imparts distinct chemical reactivity, making it a versatile building block for synthesizing complex molecules. The presence of the carboxylic acid group allows for further derivatization, enabling the creation of esters, amides, and other derivatives with tailored properties.
One of the most promising applications of 2,7,8-TRIMETILQUINOLINE-3-CARBOXYLIC ACID lies in the pharmaceutical industry. Recent studies have explored its potential as a precursor for antimicrobial agents and anti-inflammatory compounds. The quinoline scaffold is a common motif in many FDA-approved drugs, and modifications to this structure can lead to enhanced bioactivity and selectivity. Researchers are particularly interested in its role in developing new treatments for infectious diseases, given the rising global concern over antibiotic resistance.
In addition to pharmaceuticals, 2,7,8-TRIMETILQUINOLINE-3-CARBOXYLIC ACID has found utility in the agrochemical sector. Its derivatives are being investigated for their potential as plant growth regulators and pesticides. The compound's ability to interact with biological systems makes it a candidate for developing eco-friendly agrochemicals that minimize environmental impact while maintaining efficacy. This aligns with the growing demand for sustainable agricultural solutions, a topic of significant interest among farmers and environmentalists alike.
The material science community has also taken note of 2,7,8-TRIMETILQUINOLINE-3-CARBOXYLIC ACID. Its aromatic structure and functional groups make it a potential candidate for designing advanced polymers and organic electronic materials. Researchers are exploring its use in organic light-emitting diodes (OLEDs) and photovoltaic cells, where its electron-rich quinoline core could enhance charge transport properties. This application is particularly relevant given the global push toward renewable energy and energy-efficient technologies.
Synthetic methodologies for 2,7,8-TRIMETILQUINOLINE-3-CARBOXYLIC ACID have evolved over the years, with recent advancements focusing on green chemistry approaches. Catalytic methods and solvent-free reactions are being developed to improve yield and reduce environmental impact. These innovations are critical as industries worldwide strive to adopt more sustainable practices, a trend that resonates with environmentally conscious consumers and regulatory bodies.
Market trends indicate a growing demand for 2,7,8-TRIMETILQUINOLINE-3-CARBOXYLIC ACID, driven by its diverse applications. The compound is increasingly available through specialized chemical suppliers, catering to the needs of research institutions and industrial laboratories. Its pricing and availability are influenced by factors such as raw material costs, synthesis complexity, and regional demand, making it essential for buyers to stay informed about market dynamics.
Quality control and analytical characterization are paramount when working with 2,7,8-TRIMETILQUINOLINE-3-CARBOXYLIC ACID. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed to ensure purity and confirm structural integrity. These analytical methods are crucial for researchers and manufacturers who rely on consistent and high-quality batches for their applications.
Looking ahead, the future of 2,7,8-TRIMETILQUINOLINE-3-CARBOXYLIC ACID appears bright, with ongoing research uncovering new potential uses. Its role in medicinal chemistry, sustainable agriculture, and advanced materials positions it as a compound of enduring relevance. As scientific understanding deepens and technological capabilities expand, this quinoline derivative is poised to play an increasingly important role in addressing some of the world's most pressing challenges.
For researchers and industry professionals seeking to explore the potential of 2,7,8-TRIMETILQUINOLINE-3-CARBOXYLIC ACID, staying abreast of the latest developments is essential. Collaborations between academia and industry, along with continued investment in R&D, will be key to unlocking the full spectrum of possibilities offered by this remarkable compound.
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